Barium oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

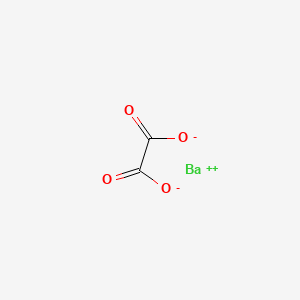

Barium Oxalate is a white crystalline powder that is soluble in water . It is used in various industries and laboratories . It is sometimes used as a green pyrotechnic colorant generally in specialized pyrotechnic compositions containing magnesium .

Synthesis Analysis

This compound can be synthesized by two strategies: the this compound and the iron oxalate strategy. Thermal decomposition of this compound precursor and ferrous oxalate precursor has been done using polyvinyl alcohol (PVA) as a fuel .Molecular Structure Analysis

The molecular formula of this compound is C2BaO4 . The oxalate ion in this compound is substantially twisted about its C–C bond .Chemical Reactions Analysis

Soluble oxalates react with barium ion to produce white this compound. This precipitate is soluble in strong acids, and in hot dilute acetic acid . Soluble chromates react with barium ion to form a finely divided yellow precipitate of barium chromate .Scientific Research Applications

Thermal Decomposition and Preparation :

- Barium oxalate can be prepared in various forms, with its chemical composition varying based on the preparation conditions. The thermal decomposition of these compounds has been studied extensively (Bhatti, Dollimore, & Fletcher, 1984).

Synthesis of Barium Titanate :

- This compound plays a crucial role in synthesizing barium titanate, a material with significant applications in ceramics and electronics. The synthesis involves complex processes and various influencing factors such as reaction temperature and titration rate (Yamamura et al., 1985), (Kim et al., 1996).

Magnetic Property Studies :

- This compound has been used as a precursor in the synthesis of magnetic materials like BaFe2O4 nanoparticles. This process involves thermal decomposition without surfactants or additives (Javidan et al., 2015).

Crystal Structure Analysis :

- Detailed studies have been conducted on the crystal structure of this compound hydrates, providing insights into the molecular arrangement and bonding in these compounds (Christensen et al., 1995).

Periodic Crystallization Studies :

- Research on the periodic crystallization of this compound in silica hydrogel has contributed to understanding crystallization processes and ring formation in chemical systems (Prakash & Rao, 1986).

Combined Derivatographic and Thermo-gas Analysis :

- The thermal decomposition of this compound has been investigated using derivatographic and thermo-gas analytical methods, providing important insights into its thermal behavior (Paulik, Paulik, & Erdey, 1969).

Morphology Evolution Controlled by Polymers :

- Studies have shown that the morphology and size of this compound hydrate particles can be influenced by polymers like poly (sodium 4-styrenesulfonate), leading to diverse crystal shapes (Ding et al., 2013).

Growth in Gel Media :

- The growth of this compound crystals in gel media like agar-agar has been explored, yielding insights into parameters affecting crystal growth and morphology (Dalal, Saraf, & Shah, 2009).

Mechanism of Action

Target of Action

Barium Oxalate is a chemical compound with the formula BaC2O4 . It consists of barium cations (Ba2+) and oxalate anions (C2O2−4) It’s known that this compound can interact with certain enzymes and biochemical processes, particularly those involving potassium channels .

Mode of Action

It’s known that this compound can affect the action potential waveform and excitability of neuronal and muscle tissues by interacting with inward rectifier potassium channels . This interaction allows potassium to flow into the cell rather than out of it .

Biochemical Pathways

This compound is involved in several biochemical pathways. Oxalic acid, the anion part of this compound, is a secondary metabolite secreted by fungi, bacteria, and plants . It’s linked to various processes such as nutrient availability, weathering of minerals, or precipitation of metal oxalates . The oxalate-carbonate pathway (OCP) is a biogeochemical process linking calcium oxalate oxidation and carbonate precipitation .

Pharmacokinetics

It’s known that this compound is extremely insoluble in water , which could limit its bioavailability. It’s also known to convert to barium oxide when heated .

Result of Action

Given its interactions with potassium channels, it could potentially affect the electrical activity of cells, particularly neurons and muscle cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility and reactivity can be affected by pH and temperature . Furthermore, the presence of other ions in the environment could influence the compound’s interactions and reactions .

Safety and Hazards

Barium Oxalate is harmful if swallowed, in contact with skin or if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Barium Oxalate has been used to prepare barium titanyl oxalate, which is an important molecular precursor to barium titanate, BaTiO3 . It has also been used to impart a green color to pyrotechnics . Researchers are more attracted to microwave-assisted route for the synthesis of ferrite nanomaterials due to its simplicity .

Biochemical Analysis

Biochemical Properties

Barium oxalate interacts with various biomolecules in its biochemical reactions. For instance, it is involved in the biosynthesis of oxalate, acetoacetate, and free CoA from oxaloacetate and a short chain acyl-CoA . The enzyme Obc1 from Burkholderia mallei catalyzes this reaction .

Molecular Mechanism

It is known to participate in the biosynthesis of oxalate, acetoacetate, and free CoA from oxaloacetate and a short chain acyl-CoA . This suggests that this compound may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

Metabolic Pathways

This compound is involved in the biosynthesis of oxalate, acetoacetate, and free CoA from oxaloacetate and a short chain acyl-CoA This suggests that this compound interacts with enzymes or cofactors in this metabolic pathway

properties

| { "Design of the Synthesis Pathway": "The synthesis of Barium oxalate can be achieved through a precipitation reaction between Barium chloride and Sodium oxalate.", "Starting Materials": [ "Barium chloride", "Sodium oxalate", "Distilled water" ], "Reaction": [ "Dissolve 10g of Barium chloride in 100mL of distilled water in a beaker.", "Dissolve 10g of Sodium oxalate in 100mL of distilled water in a separate beaker.", "Slowly add the Sodium oxalate solution to the Barium chloride solution while stirring continuously.", "A white precipitate of Barium oxalate will form.", "Filter the precipitate using a Buchner funnel and wash it with distilled water.", "Dry the Barium oxalate in an oven at 100°C for 2 hours.", "The final product is Barium oxalate." ] } | |

CAS RN |

516-02-9 |

Molecular Formula |

C2H2BaO4 |

Molecular Weight |

227.36 g/mol |

IUPAC Name |

barium(2+);oxalate |

InChI |

InChI=1S/C2H2O4.Ba/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |

InChI Key |

SGOYWBVFEOGMRP-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])[O-].[Ba+2] |

Canonical SMILES |

C(=O)(C(=O)O)O.[Ba] |

Other CAS RN |

516-02-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

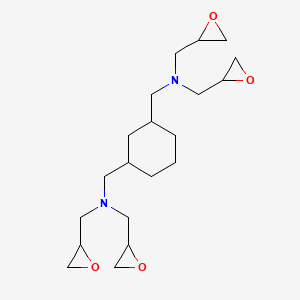

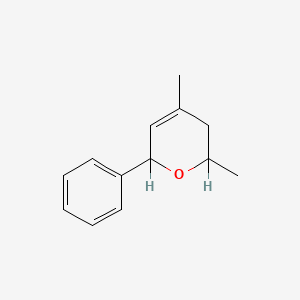

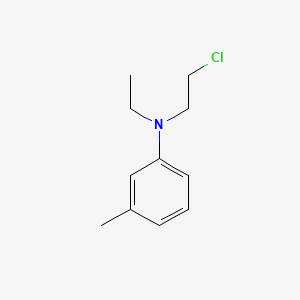

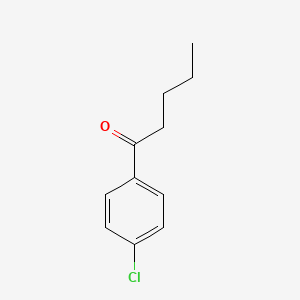

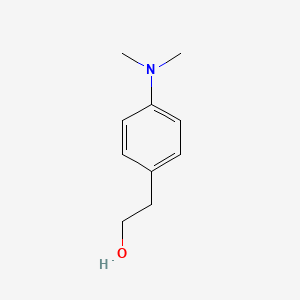

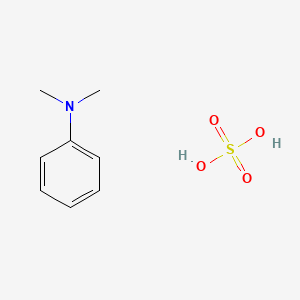

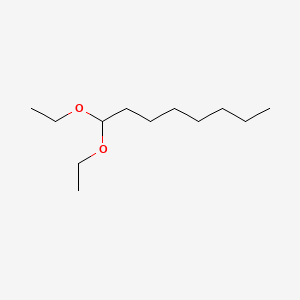

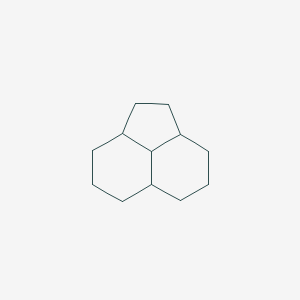

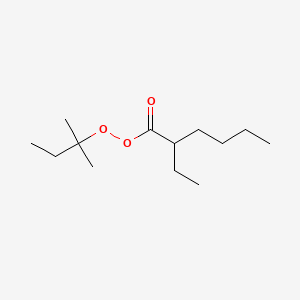

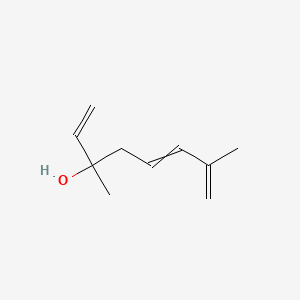

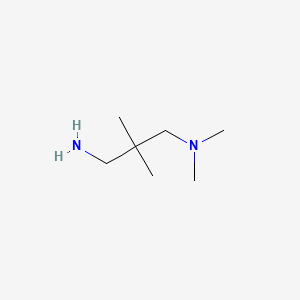

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of barium oxalate?

A1: this compound exists in different hydrated forms. The most common one is this compound dihydrate, with the molecular formula BaC2O4·2H2O. Its molecular weight is 225.34 g/mol. Other forms include this compound hemihydrate (BaC2O4·0.5H2O) [] and BaC2O4·3.5H2O. []

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ Fourier Transform Infrared Spectroscopy (FTIR) and X-ray diffraction (XRD) to characterize this compound. FTIR reveals the presence of functional groups like OH, carbonyl, and metal-oxygen bonds. [, ] XRD analysis confirms the crystalline structure, revealing a monoclinic system with specific lattice parameters depending on the hydration state. [, , ]

Q3: How does the structure of this compound influence its properties?

A3: The layered structure of this compound, with positively charged layers of barium, oxalate, and water interspersed with anions, contributes to its unique properties. The presence of water molecules within the structure also influences its thermal behavior, leading to stepwise dehydration upon heating. [, ]

Q4: What are the common methods for synthesizing this compound?

A4: this compound crystals are often synthesized using gel growth techniques. These methods utilize gels, like agar-agar or silica, as a medium for controlled diffusion and reaction between barium ions (from sources like barium chloride) and oxalic acid. [, , , , ]

Q5: How does the concentration of reactants influence this compound crystal growth in gel methods?

A5: The concentration of reactants plays a crucial role in crystal growth. At higher concentrations of feed solution, researchers observed the formation of dense fibers rather than well-defined crystals. [] Optimizing reactant concentration is essential for obtaining desired crystal sizes and morphologies.

Q6: What is the role of temperature in this compound crystal growth?

A6: Temperature significantly affects both nucleation density and growth rate. Studies show a decrease in nucleation density at higher temperatures. [, ] Researchers have explored different temperature ranges to optimize crystal growth, often conducting synthesis at ambient temperatures for gel methods. [, , ]

Q7: Can the morphology of this compound be controlled during synthesis?

A7: Yes, by introducing a double-hydrophilic block copolymer poly(ethylene glycol)-block-poly(methacrylic acid) (PEG-b-PMAA) during crystallization, researchers have successfully synthesized this compound crystals with novel morphologies, including fan-like aggregates and spherical aggregates composed of flake-like crystals. [] Additionally, acicular this compound particles with high aspect ratios were synthesized by controlling the morphology of BaC2O4·0.5H2O. []

Q8: How does this compound behave upon heating?

A8: this compound undergoes thermal decomposition in a stepwise manner. Thermogravimetric analysis (TGA) reveals weight loss primarily between 220-400°C, attributed to dehydration and subsequent decomposition of oxalates. [] The exact decomposition pathway and final products depend on the heating rate, atmosphere, and presence of other compounds.

Q9: What are the kinetic parameters associated with this compound decomposition?

A9: Kinetic studies, utilizing methods like Ozawa and Coats & Redfern, determined the apparent activation energy for this compound decomposition. Values obtained range from 185.4 to 187.42 kJ/mol, highlighting the energy barrier associated with the breakdown process. []

Q10: How does the presence of other metal oxalates affect the thermal decomposition of this compound?

A10: Studies on binary mixtures of this compound with copper oxalate (BaC2O4·0.6H2O and CuC2O4) revealed a complex decomposition pathway. The presence of copper oxalate altered the decomposition mechanism and resulted in a mixture of barium oxide (BaO) and copper oxide (CuO) as final products. []

Q11: What are the potential applications of this compound?

A11: While this compound itself might not have direct applications, it serves as a precursor for synthesizing other valuable materials. For instance, researchers utilize this compound in the production of barium titanate (BaTiO3), a crucial component in electronic devices. [, ]

Q12: How is this compound used in barium titanate synthesis?

A12: this compound can be reacted with titanium dioxide (TiO2) to produce barium titanate. This method, known as the semi-oxalate method, offers advantages like lower calcination temperatures, leading to the formation of nano-sized BaTiO3 crystals. [] The morphology of this compound influences the final BaTiO3 particle morphology, offering control over material properties. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanenitrile, 3,3'-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1583696.png)